Cas no 1390751-03-7 (N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide)
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26575891
- Z45423715
- 1390751-03-7
- N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide
- AKOS008673403
- (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide
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- Inchi: 1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+
- InChI Key: VBNWJIYSILKIDI-VAWYXSNFSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1CCC(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 279.12930009g/mol
- Monoisotopic Mass: 279.12930009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 54.6Ų
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575891-0.05g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26575891-0.1g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26575891-0.25g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26575891-0.5g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26575891-1g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 90% | 1g |
$628.0 | 2023-09-14 | |
| Enamine | EN300-26575891-2.5g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-26575891-5g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 90% | 5g |
$1821.0 | 2023-09-14 | |
| Enamine | EN300-26575891-10g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 90% | 10g |
$2701.0 | 2023-09-14 | |
| Enamine | EN300-26575891-1.0g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-26575891-5.0g |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide |
1390751-03-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide
N-(4-Methylcyclohexyl)-2-phenylethene-1-sulfonamide: A Comprehensive Overview
The compound CAS No. 1390751-03-7, also known as N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug development and material science. In this article, we will delve into the properties, synthesis, and potential uses of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
N-(4-Methylcyclohexyl)-2-phenylethene-1-sulfonamide is an organosulfur compound characterized by its sulfonamide functional group. The molecule consists of a cyclohexane ring substituted with a methyl group at the 4-position, which is further connected to a sulfonamide group. The sulfonamide group is attached to a phenylethene moiety, which introduces aromaticity and enhances the compound's stability and reactivity. This structure makes it an interesting candidate for exploring its role in chemical reactions and biological systems.
Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and amides. This property allows them to mimic the functionality of these groups while offering improved pharmacokinetic profiles. In the case of CAS No. 1390751-03-7, the presence of both a cyclohexyl and phenylethene group provides a unique combination of steric and electronic effects, making it suitable for various applications.
The synthesis of N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to nucleophilic substitution with an amine derivative derived from 4-methylcyclohexane. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product. Researchers have explored various optimization techniques to improve the efficiency of this synthesis pathway, ensuring scalability for industrial applications.
One of the most promising areas of research for this compound is its potential application in drug development. Sulfonamides are known for their ability to modulate enzyme activity and receptor binding, making them valuable in designing therapeutic agents. Recent studies have focused on evaluating the bioavailability and pharmacokinetics of CAS No. 1390751-03-7, particularly in preclinical models. These studies suggest that the compound exhibits favorable absorption profiles and minimal toxicity, which are critical attributes for drug candidates.
In addition to its pharmaceutical applications, N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide has shown potential in materials science as a precursor for advanced materials such as polymers and coatings. Its aromatic structure contributes to thermal stability, while its sulfonamide group imparts hydrophilic properties, making it suitable for applications requiring both durability and functionality.
Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecular interactions that govern its behavior in different chemical environments. These computational studies complement experimental work by providing a deeper understanding of the compound's electronic structure and reactivity patterns.
In conclusion, CAS No. 1390751-03-7, or N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with favorable chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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